N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide
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Overview
Description
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 3,4-dimethoxybenzyl group and an indole moiety, making it structurally unique and potentially biologically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the 3,4-dimethoxybenzyl group. The final step involves coupling the piperidine derivative with an indole-containing butanamide under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide: shares structural similarities with other compounds containing piperidine and indole moieties.
This compound: can be compared to other indole derivatives, such as tryptamines or indole-3-carbinol.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H33N3O3 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C26H33N3O3/c1-31-24-11-10-19(16-25(24)32-2)18-29-14-12-21(13-15-29)28-26(30)9-5-6-20-17-27-23-8-4-3-7-22(20)23/h3-4,7-8,10-11,16-17,21,27H,5-6,9,12-15,18H2,1-2H3,(H,28,30) |
InChI Key |
XXERRCYWDFYJEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CCCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
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